molecular formula C20H22N6O2 B2391911 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile CAS No. 305375-19-3

6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B2391911
CAS No.: 305375-19-3
M. Wt: 378.436
InChI Key: WIEOUNVMPLBDCJ-UHFFFAOYSA-N
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Description

2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile is a complex heterocyclic compound. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-14-3-4-17-23-19-16(20(27)26(17)13-14)11-15(12-21)18(22)25(19)6-2-5-24-7-9-28-10-8-24/h3-4,11,13,22H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEOUNVMPLBDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C#N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of this compound involves multiple steps, typically starting with the formation of the pyrimidine core. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that rearranges heterocyclic compounds . The reaction conditions often include the use of bases or acids as catalysts, and the process can be accelerated by heat or light . Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to the disruption of cell division and induce apoptosis in cancer cells . The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Biological Activity

The compound 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile represents a class of triazatricyclo compounds with potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's complex structure includes multiple functional groups that may contribute to its biological activity. The presence of a morpholine ring and triazole moieties suggests potential interactions with biological targets such as enzymes and receptors.

Chemical Formula

  • Molecular Formula : C₁₈H₂₄N₈O
  • Molecular Weight : 364.44 g/mol

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. The mechanisms of action may include:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.

The compound's biological activity is likely mediated through various pathways:

  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress and subsequent cell death.
  • Topoisomerase Inhibition : Compounds in this class may inhibit topoisomerases, leading to DNA strand breaks.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Study on Anticancer Activity :
    • Objective: Evaluate the cytotoxic effects on various cancer cell lines.
    • Methodology: Cells were treated with varying concentrations of the compound.
    • Results: Significant dose-dependent cytotoxicity was observed in MCF-7 breast cancer cells.
  • Mechanistic Insights :
    • Objective: Understand the molecular mechanisms underlying the anticancer effects.
    • Methodology: Western blotting was used to analyze protein expression related to apoptosis.
    • Results: Increased levels of pro-apoptotic proteins (e.g., BAX) and decreased anti-apoptotic proteins (e.g., BCL-2) were noted.

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
CytotoxicityDose-dependent effects on MCF-7 cells ,
Apoptosis InductionIncreased BAX/BCL-2 ratio
ROS ProductionElevated ROS levels correlated with cell death

Q & A

Q. What are the key synthetic pathways for preparing 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[...]carbonitrile, and how do reaction conditions impact yield?

Methodological Answer: The synthesis involves multi-step reactions focusing on constructing the triazatricyclo core, followed by introducing substituents like the morpholinopropyl group. Key steps include:

  • Core Formation : Cyclization of precursor molecules (e.g., via Sandmeyer reactions for halogenation) to establish the tricyclic framework .
  • Functionalization : Nucleophilic substitution or coupling reactions to attach the morpholinopropyl and methyl groups. Potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are critical reagents .
  • Optimization : Microwave-assisted synthesis or continuous flow reactors can enhance efficiency and reduce by-products .
    Critical Factors : Temperature (80–120°C), solvent polarity (DMF for solubility), and catalyst choice (e.g., tetrabutylammonium bromide for electrochemical synthesis) significantly influence yield and purity .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions (e.g., morpholinopropyl chain integration) and confirms imino/carbonyl group presence .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 370.4 g/mol for analogs) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the tricyclic core .
  • Chromatography : HPLC with UV detection (λ ~250–300 nm) monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi, referencing structural analogs with confirmed activity .
  • Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity). The morpholinopropyl group may enhance target binding .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess selective toxicity, comparing results to ethyl carboxylate derivatives .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in morpholinopropyl group incorporation?

Methodological Answer:

  • Reagent Selection : Replace traditional alkylation agents with Mitsunobu conditions (e.g., DIAD, PPh3) for stereospecific coupling .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during nucleophilic substitution .
  • By-Product Mitigation : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) or gradient HPLC purification .
    Case Study : Ethyl carboxylate analogs achieved 75% yield via microwave-assisted synthesis (100°C, 30 min) compared to 45% with conventional heating .

Q. How does the morpholinopropyl substituent influence structure-activity relationships (SAR) compared to analogs?

Methodological Answer:

  • Comparative Analysis :

    Substituent Bioactivity Key Finding
    MorpholinopropylEnhanced kinase inhibitionImproved solubility and target affinity
    Methoxypropyl (Analog)AntimicrobialReduced cytotoxicity in mammalian cells
    Ethyl (Analog)Anti-inflammatoryLower metabolic stability
  • Mechanistic Insight : The morpholine ring’s nitrogen lone pairs may facilitate hydrogen bonding with catalytic lysine residues in kinases .

Q. How should researchers resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell line, incubation time) to isolate variables .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to assess if metabolite interference explains discrepancies .
  • Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against divergent targets (e.g., kinases vs. GPCRs) .

Q. What computational strategies are effective for predicting interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding stability of the morpholinopropyl group in enzyme active sites (e.g., 50 ns simulations in GROMACS) .
  • QSAR Modeling : Train models on triazatricyclo derivatives to correlate substituent electronegativity with IC50 values .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Q. What experimental approaches validate proposed reaction mechanisms for key transformations?

Methodological Answer:

  • Isotopic Labeling : Use 18O-labeled carbonyl groups to track oxidation/reduction pathways .
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (e.g., carbonyl peak at ~1700 cm⁻1) to identify rate-limiting steps .
  • Intermediate Trapping : Employ low-temperature NMR (-40°C) to isolate and characterize unstable intermediates (e.g., enolates) .

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